

Application Notes and Protocols for In-Cell NMR Studies Using Iodomethane- ^{13}C

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Compound of Interest

Compound Name: Iodomethane- ^{13}C

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In-cell Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules within a cellular environment. This method provides atomic-level insights into proteins in their native context, offering a significant advantage over in-vitro studies. The strategic incorporation of stable isotopes, such as Carbon-13 (^{13}C), is essential for enhancing the sensitivity and resolution of in-cell NMR experiments.

Iodomethane- ^{13}C ($^{13}\text{CH}_3\text{I}$) serves as a versatile and cost-effective precursor for the selective labeling of methyl groups in amino acids.[1] Methyl groups are excellent probes for NMR studies of large proteins and protein complexes due to their favorable relaxation properties and strategic locations in protein cores and at interaction interfaces.[2] These application notes provide detailed protocols for the use of Iodomethane- ^{13}C in preparing selectively labeled proteins for in-cell NMR studies, particularly in mammalian cells, and highlight its application in drug discovery and the study of cellular signaling pathways.

Key Applications

- **Enhanced Sensitivity for Large Proteins:** Selective ^{13}C -methylation of proteins significantly increases NMR sensitivity compared to traditional ^{15}N -labeling methods, enabling the study of high molecular weight proteins and complexes.[3]

- Drug Discovery and Screening: Monitoring the chemical shift perturbations of ^{13}C -labeled methyl groups upon ligand binding provides a robust method for identifying and characterizing drug candidates.[3][4]
- Investigating Protein-Protein Interactions: In-cell NMR with ^{13}C -methyl labeled proteins allows for the detailed analysis of protein-protein interactions within cellular signaling pathways.
- Studying Post-Translational Modifications: This technique can be adapted to study protein methylation, a crucial post-translational modification involved in regulating numerous cellular processes.

Experimental Protocols

The primary route for utilizing Iodomethane- ^{13}C for in-cell NMR involves the synthesis of ^{13}C -methyl-labeled amino acid precursors, which are then incorporated into proteins during cell culture. Direct labeling of intracellular proteins with Iodomethane- ^{13}C is generally not performed due to the high reactivity and potential toxicity of methylating agents within the complex cellular environment.

Protocol 1: Synthesis of [3,3'- ^{13}C]- α -ketoisovalerate and [3- ^{13}C]- α -ketobutyrate from Iodomethane- ^{13}C

These α -keto acids are precursors for the biosynthesis of ^{13}C -methyl-labeled valine, leucine, and isoleucine in bacterial expression systems.

Materials:

- Iodomethane- ^{13}C ($^{13}\text{CH}_3\text{I}$)
- N,N-dimethylhydrazone of pyruvate tert-butyl ester
- Lithium diisopropylamide (LDA)
- Tetrahydrofuran (THF), anhydrous
- Hydrochloric acid (HCl)

- Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

- Alkylation: The N,N-dimethylhydrazone of pyruvate tert-butyl ester is subjected to single or double alkylation using iodomethane- ^{13}C in the presence of a strong base like LDA in anhydrous THF at low temperatures.[1]
- Hydrolysis: The resulting alkylated product is then hydrolyzed using aqueous acid to yield the corresponding α -ketoester.[1]
- Deprotection: The tert-butyl protecting group is removed by treatment with a strong acid (e.g., HCl) to afford the final ^{13}C -labeled α -keto acid precursors.[1]
- Purification: The synthesized precursors are purified using standard techniques such as column chromatography.

Protocol 2: Incorporation of ^{13}C -Methyl-Labeled Amino Acids into Proteins in Mammalian Cells

This protocol describes the expression and labeling of a target protein in HEK293 cells using custom-prepared ^{13}C -methyl-labeled amino acids.

Materials:

- Suspension-cultured HEK293 cells
- Expression vector containing the gene of interest
- Custom cell culture medium lacking the amino acids to be labeled
- Synthesized ^{13}C -methyl-labeled amino acids (e.g., ^{13}C - γ 2-Ile, ^{13}C - γ 1, γ 2-Val)[5]
- Standard cell culture reagents and equipment
- Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)

Procedure:

- Cell Culture: Grow HEK293 cells in a standard growth medium to the desired density.
- Medium Exchange: Pellet the cells by centrifugation and resuspend them in the custom medium supplemented with the synthesized ^{13}C -methyl-labeled amino acids.[6]
- Transfection and Expression: Transfect the cells with the expression vector and induce protein expression according to the specific protocol for your protein of interest.
- Cell Harvesting: After the desired expression period (typically 48-72 hours), harvest the cells by centrifugation.
- Protein Purification: Lyse the cells and purify the ^{13}C -methyl-labeled protein using an appropriate purification strategy.

Protocol 3: In-Cell NMR Data Acquisition

Procedure:

- Sample Preparation: Resuspend the harvested cells containing the overexpressed ^{13}C -labeled protein in a suitable NMR buffer (e.g., phosphate-buffered saline in D_2O). Gently concentrate the cell suspension to a final volume suitable for your NMR tube (typically $\sim 500\ \mu\text{L}$).
- NMR Spectroscopy: Transfer the cell suspension to an NMR tube. Acquire ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectra to observe the ^{13}C -methyl signals.[3] For larger proteins, TROSY (Transverse Relaxation-Optimized Spectroscopy)-based experiments are recommended to enhance sensitivity and resolution.[2]
- Ligand/Drug Titration (for drug discovery): To study ligand binding, acquire a baseline ^1H - ^{13}C HSQC spectrum of the protein in the cells. Then, introduce the ligand or drug molecule to the cell suspension and acquire subsequent spectra at increasing concentrations. Monitor the chemical shift perturbations of the methyl group signals to identify binding events and map the interaction site.[3][7]

Data Presentation

The following tables summarize typical quantitative data obtained from in-cell NMR studies using ^{13}C -methyl labeling.

Table 1: Labeling Efficiency and Sensitivity Enhancement

Parameter	Value	Reference
^{13}C -Methyl Labeling Efficiency in HEK293 cells	Near 100%	[5]
^{13}C -Methyl Incorporation from E. coli extract in mammalian cells	~66%	[6]
Sensitivity Gain ($^1\text{H}/^{13}\text{C}$ -HSQC vs. $^1\text{H}/^{15}\text{N}$ -HSQC) for FKBP (~12 kDa)	~3-fold	[3]
Sensitivity Gain ($^1\text{H}/^{13}\text{C}$ -HSQC vs. $^1\text{H}/^{15}\text{N}$ -HSQC) for DHNA (~100 kDa)	~7-fold	[1]

Table 2: Typical Experimental Parameters for In-Cell NMR

Parameter	Typical Value
Protein Concentration (in-cell effective)	50 μM - 200 μM
NMR Spectrometer Field Strength	600 - 900 MHz
NMR Experiment	2D ^1H - ^{13}C HSQC/HMQC (TROSY)
Acquisition Time (per 2D spectrum)	10 min - several hours
Temperature	298 K - 310 K

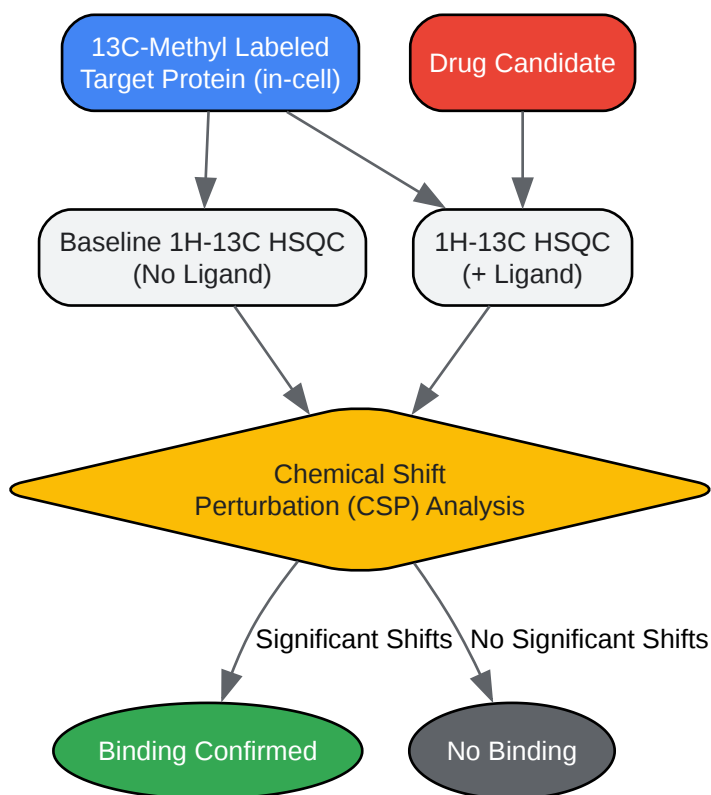
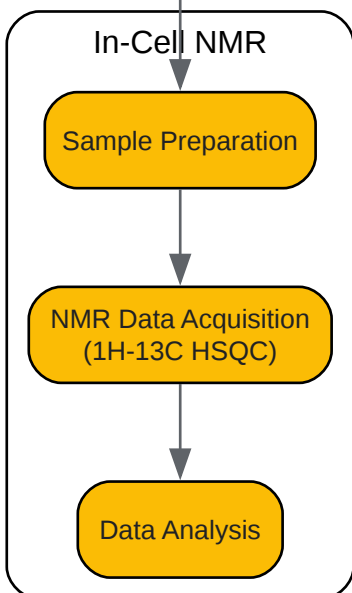
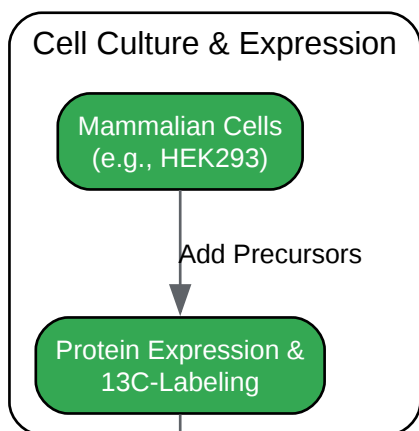
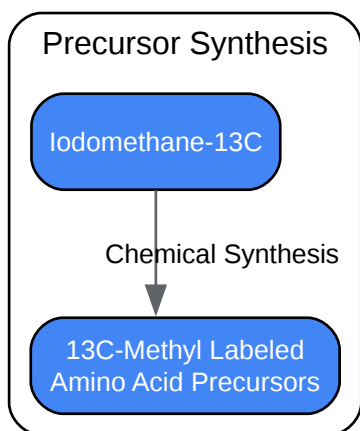
Table 3: Example of Chemical Shift Perturbation Data for Ligand Binding

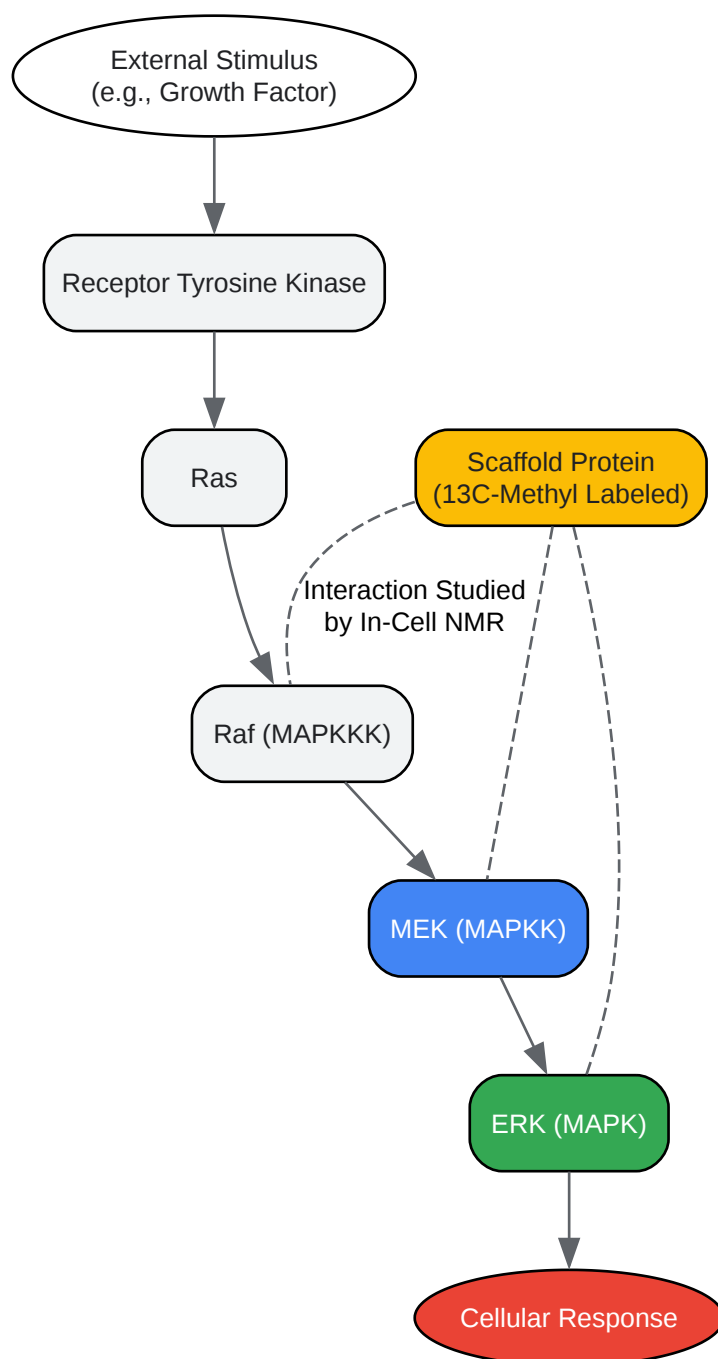
Residue	¹ H Chemical Shift Change (ppm)	¹³ C Chemical Shift Change (ppm)
Val24	0.05	0.20
Ile56	0.12	0.45
Leu98	0.08	0.30
Val101	0.15	0.55

Note: The data in this table is illustrative and will vary depending on the protein-ligand system under investigation.

Visualizations

Experimental Workflow





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